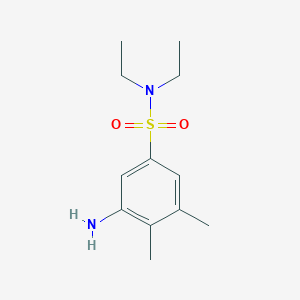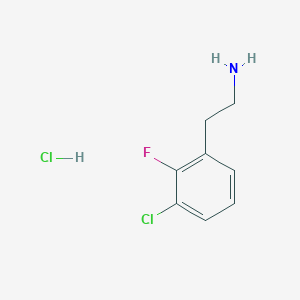![molecular formula C22H22N4O B2535910 N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890612-15-4](/img/structure/B2535910.png)
N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a derivative of pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves various pathways. One such method involves a one-step synthesis from saturated ketones and 3-aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is complex and can be modified in various ways to create diversely substituted derivatives . The structure includes a pyrazole ring fused with a pyrimidine ring, and the specific substituents can greatly influence the properties of the compound .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. One notable reaction is the Cu (II)-catalyzed [3+3] annulation of saturated ketones with aminopyrazoles . This reaction involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary widely depending on the specific substituents present in the molecule . These compounds have significant photophysical properties, which have attracted attention in material science .Applications De Recherche Scientifique
Synthesis and Characterization
The compound is synthesized through reactions that yield various pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine (L1), which are characterized using techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography. These methods help in understanding the compound's structural properties and potential biological activities (Titi et al., 2020).
Bioactivity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anti-inflammatory and anti-cancer activities. A study describes an environmentally friendly synthesis approach under ultrasound irradiation, resulting in compounds with promising biological activities (Kaping et al., 2016). Additionally, modifications to the pyrazolo[4,3-d]pyrimidine derivatives have been explored to enhance human A3 adenosine receptor antagonism, demonstrating the compound's potential in therapeutic applications (Squarcialupi et al., 2016).
Antimicrobial and Antioxidant Activities
Another study synthesized diazo dyes derived from pyrazolo[1,5-a]pyrimidine, demonstrating significant antimicrobial and radical scavenging activities, indicating the compound's utility in developing new antimicrobial agents with added antioxidant benefits (Şener et al., 2017).
Cytotoxicity
Research on pyrazolo[1,5-a]pyrimidine derivatives also explores their cytotoxic activity against various cancer cell lines, underscoring their potential in cancer treatment. The synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been investigated, with some compounds showing significant in vitro cytotoxic activity (Hassan et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, effectively inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is a key player in this pathway, and its inhibition can lead to the disruption of the normal cell cycle. This disruption can result in cell cycle arrest, preventing the cell from entering the S phase from the G1 phase . This can effectively halt the proliferation of cancer cells .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell cycle arrest . This prevents the cell from entering the S phase from the G1 phase, effectively halting the proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment , the presence of other compounds, and the specific characteristics of the cellular environment
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-4-27-19-11-9-18(10-12-19)25-21-13-16(3)24-22-20(14-23-26(21)22)17-7-5-15(2)6-8-17/h5-14,25H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHVPGPQDIDTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


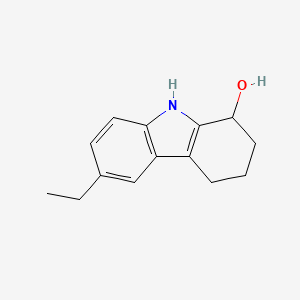
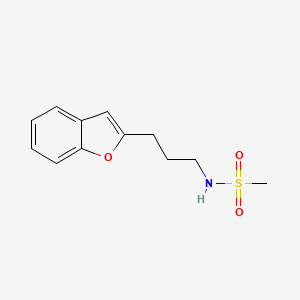
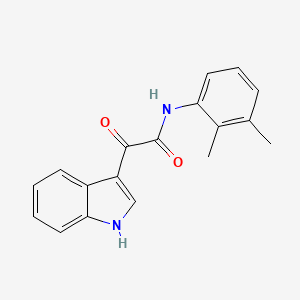
![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2535834.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2535835.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2535840.png)
![1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine](/img/structure/B2535842.png)

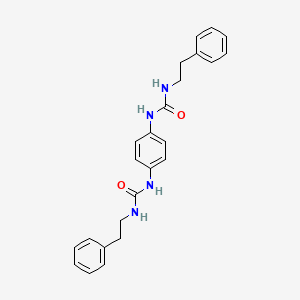
![(5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B2535848.png)
